Fenretinide glucuronide-d4
Description
Contextualization within Fenretinide (B1684555) Metabolism and Retinoid Signaling Pathways
Fenretinide, a derivative of retinoic acid, exerts its biological effects through both retinoic acid receptor (RAR)-dependent and independent pathways. nih.govaacrjournals.org The metabolism of fenretinide is a key area of investigation, as its metabolites can also possess biological activity. nih.gov One of the significant metabolic pathways for fenretinide is glucuronidation, a process that increases the water solubility of the compound, thereby facilitating its excretion from the body. medchemexpress.commedchemexpress.eu Fenretinide glucuronide is a product of this pathway. medchemexpress.com
Significance of Deuterated Analogs in Pharmacokinetic and Metabolic Research
Deuterated analogs, such as fenretinide glucuronide-d4, are indispensable tools in pharmacokinetic and metabolic research. nih.govresearchgate.net The substitution of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, results in a molecule with a slightly higher mass but nearly identical chemical properties to the original compound. bioscientia.de This subtle mass difference is the key to its utility.
In a technique known as isotope dilution mass spectrometry, a known amount of the deuterated standard (this compound) is added to a biological sample containing the analyte of interest (fenretinide glucuronide). Because the deuterated and non-deuterated forms behave almost identically during sample preparation and analysis, any loss of the analyte during these steps is mirrored by a proportional loss of the deuterated standard. By measuring the ratio of the non-deuterated analyte to the deuterated standard using a mass spectrometer, researchers can accurately calculate the initial concentration of the analyte in the sample.
This approach significantly improves the precision and accuracy of pharmacokinetic studies, which aim to understand how a drug is absorbed, distributed, metabolized, and excreted by the body. The use of deuterated standards helps to overcome matrix effects and variations in instrument response, leading to more reliable data. nih.govuniupo.it
Overview of Research Domains for this compound Studies
The primary research domain for this compound is in analytical chemistry and drug metabolism studies. Specifically, it is used in the development and validation of bioanalytical methods for the quantification of fenretinide and its metabolites. These methods are then applied in preclinical and clinical research to investigate the pharmacokinetics of fenretinide.
Given fenretinide's investigation as a potential agent in various therapeutic areas, including cancer research, understanding its metabolic profile is crucial. medchemexpress.comchemsrc.com Therefore, this compound plays a supportive but vital role in these broader research efforts by ensuring the quality of the pharmacokinetic data generated.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₃₂D₄H₃₆NNaO₈ cymitquimica.com |
| Molecular Weight | 593.676 g/mol cymitquimica.com |
| Synonyms | [(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2,3,5,6-tetradeuterio-4-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]phenoxy]oxane-2-carbonyl]oxysodium cymitquimica.com |
| Appearance | Neat cymitquimica.com |
| Labeled Compound | Yes (Deuterium) medchemexpress.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H41NO8 |
|---|---|
Molecular Weight |
571.7 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2,3,5,6-tetradeuterio-4-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C32H41NO8/c1-19(11-16-24-21(3)10-7-17-32(24,4)5)8-6-9-20(2)18-25(34)33-22-12-14-23(15-13-22)40-31-28(37)26(35)27(36)29(41-31)30(38)39/h6,8-9,11-16,18,26-29,31,35-37H,7,10,17H2,1-5H3,(H,33,34)(H,38,39)/b9-6+,16-11+,19-8+,20-18+/t26-,27-,28+,29-,31+/m0/s1/i12D,13D,14D,15D |
InChI Key |
UVITUJIIRZWOPU-PXYYWTELSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C)[2H])[2H])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)[2H] |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)C)C |
Origin of Product |
United States |
Synthesis and Isotopic Labeling Strategies for Fenretinide Glucuronide D4
Chemical Synthesis Methodologies for Deuterium (B1214612) Incorporation
The precise synthesis protocols for commercially available reference standards like Fenretinide (B1684555) glucuronide-d4 are often proprietary. However, a plausible and efficient chemical synthesis can be designed based on established principles of organic chemistry and isotopic labeling. The most logical strategy involves the use of a deuterated starting material to construct the core structure, followed by the final glucuronidation step.
A likely synthetic pathway begins with a deuterated precursor, such as 4-aminophenol-d4. This key intermediate can be coupled with a protected form of all-trans-retinoic acid to form the amide bond, yielding N-(4-hydroxyphenyl-d4)retinamide (Fenretinide-d4). The final and critical step is the regioselective O-glucuronidation of the phenolic hydroxyl group of Fenretinide-d4. This is typically achieved by reacting the deuterated parent compound with an activated glucuronic acid donor, such as a protected glucuronyl bromide or trichloroacetimidate, under carefully controlled conditions to ensure the formation of the desired β-glucuronide linkage. This chemical process mimics the biological glucuronidation pathway, which is a major route of metabolism for Fenretinide in vivo, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.govnih.gov
Table 1: Proposed Synthetic Scheme for Fenretinide Glucuronide-d4
| Step | Reaction | Key Reagents and Conditions | Product |
|---|---|---|---|
| 1 | Amide Coupling | 4-Aminophenol-d4, all-trans-Retinoic Acid, a coupling agent (e.g., DCC/DMAP or EDC/HOBt). | Fenretinide-d4 (N-(4-hydroxyphenyl-d4)retinamide) |
| 2 | Glucuronidation | Fenretinide-d4, Acetobromo-α-D-glucuronic acid methyl ester, a promoter (e.g., silver carbonate or a Lewis acid). | Protected this compound |
| 3 | Deprotection | Basic hydrolysis (e.g., NaOH or LiOH) to remove acetyl and methyl protecting groups from the glucuronyl moiety. | this compound |
This multi-step synthesis requires rigorous purification after each stage, typically using column chromatography, to isolate the intermediate and final products with high purity.
Spectroscopic and Chromatographic Methods for Characterization of Labeled Compound Purity and Isotopic Enrichment
To be utilized as a reliable internal standard, the identity, chemical purity, and isotopic enrichment of this compound must be rigorously confirmed. This is accomplished through a combination of chromatographic and spectroscopic techniques.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical purity of the synthesized compound. nih.govnih.gov The analysis is typically performed on a reverse-phase column (e.g., C18) using a gradient elution system. nih.gov The sample is monitored by a UV detector at a wavelength where the retinoid chromophore exhibits strong absorbance. sigmaaldrich.com Purity is determined by integrating the area of the main product peak relative to the total area of all observed peaks.
Table 2: Representative HPLC Purity Analysis
| Parameter | Condition |
|---|---|
| Column | Reverse-Phase C18 (e.g., 50 mm x 2.1 mm, 3.5 µm) nih.gov |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile (B52724) nih.gov |
| Gradient | A time-programmed gradient from a higher concentration of A to a higher concentration of B. |
| Flow Rate | 0.5 mL/min nih.gov |
| Detection | UV at 280 nm sigmaaldrich.com |
| Result | Chemical Purity: ≥98% |
Spectroscopic Characterization
Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight and the successful incorporation of the deuterium atoms. nih.gov High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, while tandem mass spectrometry (LC-MS/MS) confirms the structure and location of the isotopic label. nih.govnih.gov The protonated molecule [M+H]⁺ of this compound would have an m/z value that is 4 units higher than its non-deuterated counterpart. Fragmentation analysis (MS/MS) would show a corresponding +4 mass shift in fragments containing the deuterated phenyl group, confirming the label's position. nih.govnih.gov
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z (Fenretinide glucuronide) | Expected m/z (this compound) | Note |
|---|---|---|---|
| [M+H]⁺ | 568.3 | 572.3 | Confirms molecular weight and d4 incorporation. |
| [M-glucuronic acid+H]⁺ | 392.3 | 396.3 | Fragment corresponding to the Fenretinide-d4 aglycone. nih.govnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the definitive method for structural elucidation and confirming the site of deuteration. pageplace.denih.gov
¹H NMR: In the proton NMR spectrum of this compound, the signals corresponding to the protons on the 4-hydroxyphenyl ring would be absent, providing direct evidence of deuterium substitution at these positions.
¹³C NMR: The carbon spectrum would show all expected carbon signals. The signals for the deuterated carbons on the phenyl ring would typically appear as triplets (due to C-D coupling) with a lower intensity compared to the protonated carbons.
Isotopic enrichment, or the percentage of molecules that have been successfully labeled with the desired number of deuterium atoms, is also determined using mass spectrometry by comparing the ion intensity of the labeled species (d4) to any unlabeled (d0) or partially labeled (d1, d2, d3) species present.
Table 4: Compound Names Mentioned in the Article
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | - |
| Fenretinide | N-(4-hydroxyphenyl)retinamide, 4-HPR nih.govnih.gov |
| Fenretinide glucuronide | - |
| all-trans-Retinoic acid | ATRA nih.gov |
| 4-Aminophenol-d4 | - |
| Fenretinide-d4 | N-(4-hydroxyphenyl-d4)retinamide |
Advanced Analytical Methodologies for Fenretinide Glucuronide D4 Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalytical Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the bioanalysis of drugs and their metabolites, offering unparalleled sensitivity and selectivity. bioanalysis-zone.com This powerful technique is central to the quantitative determination of fenretinide (B1684555) and its derivatives in complex biological samples. nih.govnih.gov
Method Development and Optimization for Specificity and Sensitivity
The development of a robust LC-MS/MS method for fenretinide analysis requires careful optimization of several parameters to ensure both specificity and sensitivity. High-performance liquid chromatography (HPLC) is employed to separate fenretinide and its metabolites from other components within a biological matrix, such as plasma or tumor tissue. researchgate.net A common approach involves using a C18 reverse-phase column with a gradient elution, typically with a mobile phase consisting of an aqueous solution with a small percentage of formic acid and an organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.net This separation is critical for minimizing matrix effects, where other molecules in the sample can interfere with the ionization of the target analyte. nih.gov
The mass spectrometer, often a triple quadrupole instrument, is operated in multiple reaction monitoring (MRM) mode to achieve high selectivity and sensitivity. researchgate.netnih.gov In MRM, the first quadrupole selects the precursor ion (the ionized molecule of interest, in this case, fenretinide or its metabolites), which is then fragmented in the second quadrupole. The third quadrupole then selects a specific fragment ion to be detected. This two-stage filtering process significantly reduces background noise and allows for the detection of very low concentrations of the analyte. researchgate.net For instance, a validated HPLC-MS/MS method was able to achieve a lower limit of quantification (LLOQ) of 1 ng/mL for fenretinide in plasma. researchgate.netmdpi.com
Role as an Internal Standard in Isotope Dilution Mass Spectrometry
Fenretinide glucuronide-d4, as a deuterium-labeled analog of fenretinide glucuronide, is an ideal internal standard (IS) for isotope dilution mass spectrometry (IDMS). medchemexpress.comnih.gov IDMS is a highly accurate quantification technique that relies on the addition of a known amount of a stable isotope-labeled version of the analyte to the sample. nih.gov Because the stable isotope-labeled internal standard is chemically and physically almost identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. nih.govresearchgate.net
By measuring the ratio of the signal from the endogenous analyte to the signal from the isotope-labeled internal standard, any variations in sample preparation, chromatographic separation, or mass spectrometric detection can be effectively corrected for. nih.gov This leads to highly precise and accurate measurements. The use of a deuterated internal standard like N(-4-hydroxyphenyl-d4) retinamide (B29671) has been successfully implemented in validated LC-MS/MS assays for fenretinide quantification in both plasma and tumor tissues. researchgate.netnih.gov
Sample Preparation Techniques for Complex Biological Matrices
The analysis of fenretinide and its metabolites in biological matrices such as plasma and tumor homogenates necessitates effective sample preparation to remove interfering substances like proteins and phospholipids. nih.gov A commonly used and straightforward technique is protein precipitation. nih.gov In this method, a cold organic solvent, such as ethanol (B145695) or methanol, is added to the plasma sample, causing proteins to denature and precipitate out of the solution. nih.gov The mixture is then centrifuged, and the clear supernatant containing the analyte and internal standard is collected for analysis. nih.gov This method has been shown to yield high extraction recoveries of over 90% for fenretinide and its metabolites. nih.gov
For more complex matrices or when lower detection limits are required, more sophisticated techniques like solid-phase extraction (SPE) may be employed. However, for many applications involving fenretinide, protein precipitation followed by a dilution step provides a sufficiently clean sample for LC-MS/MS analysis, minimizing matrix effects and ensuring reproducibility. nih.gov
Validation of Analytical Methods for Research Reproducibility in Preclinical Studies
To ensure the reliability and reproducibility of data from preclinical studies, the analytical methods used must be rigorously validated. labmanager.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. nih.gov The key parameters assessed during validation, as guided by regulatory bodies like the ICH, include accuracy, precision, selectivity, linearity, range, and stability. nih.goveuropa.eu
For fenretinide bioanalytical methods, validation studies have demonstrated high accuracy, with results typically within 95% to 105% of the nominal concentration, and excellent precision, with relative standard deviations below 8%. nih.govnih.gov The linearity of the method is established by analyzing calibration standards over a specific concentration range, which for fenretinide in plasma has been reported from 1 ng/mL to 500 ng/mL and in tumor homogenates from 50 ng/mL to 2000 ng/mL. researchgate.netmdpi.com Stability studies are also crucial to ensure that the analyte is not degrading in the biological matrix during sample collection, storage, and processing. mdpi.com These comprehensive validation packages provide confidence in the data generated and are essential for the successful translation of preclinical findings. labmanager.com
Metabolic Pathways and Biotransformation of Fenretinide and Its Glucuronide Metabolites
Mechanisms of Glucuronidation of Fenretinide (B1684555) (Formation of O- and C-linked Glucuronides)
Glucuronidation is a major Phase II metabolic pathway that enhances the water solubility of drugs and facilitates their excretion from the body. nih.govresearchgate.net This process involves the transfer of a glucuronic acid moiety from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). researchgate.net For Fenretinide, which possesses a phenolic hydroxyl group, this process is a recognized metabolic route, similar to other retinoids. google.comresearchgate.net
The formation of a glucuronide metabolite of Fenretinide has been reported, which involves the conjugation of glucuronic acid to the parent molecule. google.comnih.gov This results in the formation of an O-linked glucuronide, specifically Fenretinide O-glucuronide (4-HPR-O-glucuronide), where the glucuronic acid is attached to the hydroxyl group of the N-(4-hydroxyphenyl) moiety. nih.govmedchemexpress.com This O-linked glucuronide is a known metabolite that increases the water solubility of Fenretinide, aiding in its elimination. nih.govd-nb.info
While O-glucuronides are common metabolites, they can be susceptible to hydrolysis. medchemexpress.com In research, more stable C-linked glucuronide analogs of Fenretinide have been synthesized to study their biological activity. medchemexpress.comresearchgate.netnih.gov One such analog, the C-linked glucuronide of N-(4-hydroxyphenyl)retinamide (4-HPRCG), has been shown to be a more effective agent in some preclinical studies compared to the parent compound. researchgate.netresearchgate.net The synthesis of these C-linked analogs, which are not naturally formed metabolites but important research compounds, has been significantly improved through methods like the Suzuki coupling reaction. researchgate.net It is important to note that Fenretinide glucuronide-d4 is a deuterium-labeled version of the metabolite, used as an internal standard for accurate quantification in analytical and pharmacokinetic research. nih.govmsdmanuals.commdpi.com
Identification and Characterization of UDP-Glucuronosyltransferase (UGT) Enzymes Involved
Specific UGT enzymes are responsible for the glucuronidation of Fenretinide. Studies using a panel of human UGT enzymes have successfully identified the key isoforms involved in this metabolic pathway. google.comnih.gov
Research has demonstrated that UGT1A1, UGT1A3, and UGT1A6 are the primary enzymes that produce the Fenretinide glucuronide metabolite. google.comnih.gov These findings were the result of incubating Fenretinide with individual, over-expressed UGT enzymes and analyzing the formation of the glucuronide product. google.com
| UGT Isoform | Activity in Fenretinide Glucuronidation |
| UGT1A1 | Produces 4-HPR glucuronide metabolite. google.comnih.gov |
| UGT1A3 | Produces 4-HPR glucuronide metabolite. google.comnih.gov |
| UGT1A6 | Produces 4-HPR glucuronide metabolite. google.comnih.gov |
In Vitro Metabolic Stability and Formation Kinetics in Subcellular Fractions
The metabolic stability of a compound, which refers to its susceptibility to biotransformation, is often evaluated using in vitro systems like liver microsomes or hepatocytes. ieee.org These studies provide key parameters such as intrinsic clearance (CLint) and half-life (t1/2), which help predict a drug's in vivo behavior. ieee.org For Fenretinide, in vitro studies have been conducted using human liver microsomes (HLM) and human intestinal microsomes (HIM) to characterize its metabolism. google.comnih.gov
Kinetic parameters for the formation of Fenretinide glucuronide have been determined for the specific UGT enzymes involved. google.com These experiments measured the rate of metabolite formation at various concentrations of the substrate (Fenretinide). google.com Significant differences in the maximal velocity (Vmax) of the reaction were observed among the three active UGTs, indicating varying efficiencies in metabolizing Fenretinide. google.com
| Enzyme/Microsome | Kinetic Parameter | Value (Peak Area U·min⁻¹·pmol⁻¹ UGT) |
| UGT1A1 | Vmax | 0.62 google.com |
| UGT1A3 | Vmax | 2.11 google.com |
| UGT1A6 | Vmax | 0.02 google.com |
These values were determined using 200 µM of Fenretinide incubated with 1 mg·mL⁻¹ of each UGT enzyme, with Vmax results calculated in peak area units due to the lack of an authentic standard for the glucuronide metabolite at the time of the study. google.com
These in vitro kinetic studies demonstrate that UGT1A3 is the most efficient enzyme in forming Fenretinide glucuronide, followed by UGT1A1, with UGT1A6 showing significantly lower activity. google.com Such data from subcellular fractions are crucial for understanding the metabolic clearance of Fenretinide. ieee.org
In Vivo Metabolic Fate and Excretion Routes in Preclinical Animal Models (using tracer studies)
Tracer studies, which often utilize radiolabeled compounds, are essential for determining the in vivo distribution, metabolism, and excretion of drugs. nih.govthermofisher.com For Fenretinide, studies in preclinical animal models like rats and mice have provided insights into its metabolic fate. nih.govnih.gov
A study in rats using radiolabeled Fenretinide revealed that the primary route of elimination for the administered radioactivity is through the feces. nih.gov This investigation showed that over a 5-day period, most of the radioactivity from a single intravenous dose was eliminated in the feces, while less than 2% of the dose was excreted as the unchanged parent drug in either urine or feces. nih.gov This indicates extensive metabolism of Fenretinide before excretion. nih.gov Furthermore, 24 hours after the dose, metabolites of Fenretinide were found to be more abundant than the intact drug in most tissues. nih.gov
In mice, six different metabolites of Fenretinide have been identified in plasma, highlighting the complexity of its biotransformation. nih.govnih.gov While these studies confirm extensive metabolism, the primary metabolites identified in plasma are N-(4-methoxyphenyl)retinamide (4-MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR). nih.gov The formation of glucuronides contributes to the pool of polar metabolites that are readily excreted. d-nb.infoepa.gov Biliary excretion is a key route for glucuronide conjugates, which are then eliminated via the feces. epa.gov The low systemic clearance observed in some mouse studies suggests that oral bioavailability may be limited by significant first-pass metabolism in the intestine. The use of radiolabeled Fenretinide derivatives is also being explored for in vivo biodistribution analysis through imaging techniques like PET scans. google.com
Comparative Metabolism with Other Retinoids and Analogs
The metabolism of Fenretinide shares some similarities with other retinoids, such as all-trans-retinoic acid (ATRA) and 13-cis-retinoic acid (13-cisRA), but also exhibits crucial differences. google.com Like other retinoids, Fenretinide undergoes oxidative metabolism mediated by cytochrome P450 (CYP) enzymes and conjugation reactions like glucuronidation. google.com
However, a key distinction is the formation of its major metabolites. Fenretinide is metabolized to an active metabolite, 4'-oxo-fenretinide (4'-oxo-4-HPR), and a less active metabolite, N-(4-methoxyphenyl)retinamide (4-MPR). google.com The formation of the potent 4'-oxo metabolite is a significant feature of Fenretinide's pharmacology. google.com In contrast, the metabolism of ATRA and 13-cisRA is primarily catalyzed by CYP enzymes like CYP2C8, CYP3A4, and CYP26A1, leading to various oxidized products, but not the 4'-oxo analog seen with Fenretinide. google.com
Another major difference lies in their biological effects. While natural retinoids like ATRA typically induce cellular differentiation, Fenretinide is noted for its potent ability to induce apoptosis (programmed cell death), often through mechanisms independent of nuclear retinoid receptors. researchgate.netepa.gov This apoptotic activity is one of the features that distinguishes Fenretinide from many other retinoids used in clinical settings.
| Feature | Fenretinide (4-HPR) | All-trans-retinoic acid (ATRA) | 13-cis-retinoic acid (13-cisRA) |
| Primary Biological Action | Induces apoptosis and differentiation. google.com | Primarily induces differentiation. researchgate.net | Primarily induces differentiation. google.com |
| Key Metabolites | 4'-oxo-4-HPR (active), 4-MPR (inactive), Glucuronides. nih.govgoogle.com | 4-oxo-ATRA, 4-OH-ATRA, Glucuronides. google.com | 4-oxo-13-cisRA. google.com |
| Involvement of UGTs | Yes (UGT1A1, 1A3, 1A6). google.com | Yes. google.com | Yes. google.com |
| Involvement of CYPs | Yes (CYP2C8, 3A4, 3A5). google.comnih.gov | Yes (CYP2C8, 3A4, 2C9, etc.). google.com | Yes (CYP2C8, 2B6, 3A7, etc.). google.com |
| Receptor Dependence | Can act via receptor-dependent and -independent pathways. epa.gov | Primarily receptor-dependent. | Primarily receptor-dependent. |
Biological Activities and Mechanistic Insights of Fenretinide Glucuronide Non Deuterated in Preclinical Research
Investigation of Direct Receptor Interactions and Signaling Pathway Modulation by Glucuronide Metabolites
The mechanism of action for fenretinide (B1684555) and its metabolites is complex and appears to involve pathways both dependent on and independent of nuclear retinoid receptors (RARs and RXRs). aacrjournals.orgoup.com Fenretinide itself is considered an atypical retinoid, with some studies suggesting it binds to RARs only at high concentrations necessary to induce cell death, while others indicate it is a selective activator of retinoid receptors. aacrjournals.orgchemsrc.com
Cellular Uptake, Distribution, and Intracellular Fate Studies of Glucuronide Metabolites
The glucuronidation of fenretinide is a key metabolic step that alters its physicochemical properties. ontosight.ai The addition of the glucuronic acid group significantly increases the water solubility of the molecule, which is a common pathway for drug metabolism that facilitates elimination from the body via bile or urine. medchemexpress.comontosight.ai
Specific studies on the cellular uptake and intracellular fate of Fenretinide Glucuronide are not extensively detailed in the available literature. However, the uptake of the parent compound, 4-HPR, has been shown to be mediated by its hydroxyl functional group. nih.gov The increased hydrophilicity of the glucuronide metabolite would typically suggest a lower capacity for passive diffusion across cell membranes compared to the parent drug. However, its demonstrated biological activity in cellular models implies that it can either be taken up by cells, perhaps via specific transporters, or that it can be hydrolyzed back to the parent compound in the local microenvironment. grantome.comnih.gov The development of pH-sensitive nanoparticles for other retinoids has been shown to enhance cellular uptake, suggesting that delivery systems could play a role in the intracellular concentration of metabolites like Fenretinide Glucuronide. mdpi.com
Modulation of Apoptosis, Autophagy, and Cell Proliferation in Cellular Models by Fenretinide Glucuronide
The parent compound, fenretinide, is well-documented for its ability to induce apoptosis and inhibit cell proliferation in a wide range of cancer cell lines, including those from ovarian, breast, neuroblastoma, and lung cancers. ontosight.aiaacrjournals.orgnih.govaacrjournals.org This pro-apoptotic activity is a cornerstone of its anti-cancer effects. oup.commdpi.com
Studies suggest that the glucuronide metabolite retains, and may even enhance, some of these properties. Research on 4-HPR-O-glucuronide indicated that it possesses improved antitumor activities compared to the parent 4-HPR. nih.gov Furthermore, a stable, non-hydrolyzable C-linked analog, 4-HPR-C-glucuronide, was shown to be a highly effective chemotherapeutic agent, causing significant regression of mammary tumors in rats. nih.gov This suggests that the glucuronide form is not merely an inactive excretion product but an active metabolite. The mechanisms often involve the induction of reactive oxygen species (ROS) and the activation of the caspase cascade, leading to programmed cell death. aacrjournals.orgdntb.gov.ua Fenretinide has also been identified as an autophagy inducer, a process that can be linked to cell death or survival depending on the cellular context. chemsrc.commedchemexpress.com
Table 1: Preclinical Antiproliferative and Pro-apoptotic Activity of Fenretinide and its Metabolites
| Compound | Activity | Cell Models | References |
| Fenretinide (4-HPR) | Induces apoptosis, inhibits cell proliferation, modulates cell cycle. | Ovarian, breast, neuroblastoma, lung, T-cell lymphoma, oral keratinocytes. | aacrjournals.orgnih.govdntb.gov.uaaacrjournals.orgnih.gov |
| 4-HPR-O-glucuronide | Improved mammary cancer chemopreventive/antitumor activities compared to 4-HPR. | Mammary tumor models (rats). | nih.gov |
| 4-HPR-C-glucuronide (analog) | Effective chemotherapeutic agent, caused 49% regression of DMBA-induced mammary tumors. | Mammary tumor models (rats). | nih.gov |
| 4-Oxo-fenretinide | Inhibits cell proliferation, induces G2-M cell cycle arrest and apoptosis. | Ovarian, breast, and neuroblastoma cell lines. | aacrjournals.orgaacrjournals.org |
Impact on Lipid Metabolism and Related Cellular Processes by Fenretinide Metabolites
Fenretinide is known to significantly influence lipid metabolism, particularly by modulating levels of the sphingolipid ceramide. chemsrc.com Ceramide acts as a lipid second messenger that can trigger apoptosis. researchgate.net Studies have shown that fenretinide treatment can lead to an increase in cellular ceramide content, which is a key part of its cell-death-inducing mechanism. aacrjournals.orgchemsrc.com
While direct studies on the impact of Fenretinide Glucuronide on lipid metabolism are limited, the activity of its parent compound provides a likely mechanism. The anti-tumor effects of fenretinide have been linked to a deregulation of lipid metabolism which reduces tumor growth. oncotarget.com It is plausible that the glucuronide metabolite contributes to these effects, especially given that stable analogs of the glucuronide show potent anti-tumor activity. nih.gov Another metabolite, 4-oxo-fenretinide, was also found to enhance intracellular ceramide levels, supporting the hypothesis that modulation of lipid metabolism is a shared characteristic among active fenretinide derivatives. aacrjournals.org
Role of Fenretinide Glucuronide in Preclinical Models of Disease
The in vivo efficacy of fenretinide and its metabolites has been demonstrated in several preclinical disease models, primarily in the context of cancer chemoprevention and treatment.
In a key study, 4-HPR-O-glucuronide was evaluated as a breast cancer chemopreventive agent and was found to have improved activity and reduced toxicity compared to 4-HPR. nih.gov To overcome the potential for in vivo hydrolysis of the O-linked glucuronide, a more stable C-linked analog (4-HPR-C-glucuronide) was synthesized. This analog, which cannot be broken down to 4-HPR, proved to be an effective chemotherapeutic agent, causing a 49% regression of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced mammary tumors in rats. nih.gov Notably, this potent anti-tumor effect was achieved with almost none of the side effects commonly observed with other retinoids, such as changes in blood retinol (B82714) or triglyceride levels. nih.gov
The synergistic potential of fenretinide with other agents has also been explored. For instance, combining fenretinide with calcium glucarate, which inhibits the β-glucuronidase enzyme, led to a synergistic inhibition of mammary tumorigenesis in rats. medicinacomplementar.com.br This combination also suppressed the biliary excretion of fenretinide and its glucuronide, suggesting that modulating the glucuronidation pathway can enhance the therapeutic effect. medicinacomplementar.com.br These preclinical models underscore the importance of fenretinide's metabolic pathway and highlight the direct therapeutic potential of its glucuronide metabolite. nih.govmedicinacomplementar.com.br
Applications of Fenretinide Glucuronide D4 in Pharmacokinetic and Pharmacodynamic Research
Quantification of Fenretinide (B1684555) and its Metabolites in Preclinical Animal Studies
In preclinical research, the accurate measurement of a drug and its metabolites in biological samples is paramount for establishing a clear pharmacokinetic profile. Fenretinide glucuronide-d4 is instrumental in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of fenretinide and its primary metabolite, fenretinide glucuronide, in plasma, tissues, and other biological fluids from animal models. researchgate.netbiopharmaservices.com
When added to a biological sample at a known concentration, this compound co-elutes with the non-labeled fenretinide glucuronide during chromatographic separation. Due to their nearly identical physicochemical properties, both the deuterated standard and the analyte experience similar extraction efficiencies and ionization suppression or enhancement effects in the mass spectrometer. biopharmaservices.comwuxiapptec.com By calculating the ratio of the mass spectrometric response of the analyte to that of the internal standard, any variations introduced during sample preparation and analysis can be normalized, leading to highly reliable and reproducible results. nih.gov
A validated LC-MS/MS method for the quantification of fenretinide in mouse plasma and tumor homogenates has been established, utilizing a deuterated internal standard of the parent drug ([2H4] 4-HPR). researchgate.netnih.gov This method demonstrates excellent precision and accuracy, with a lower limit of quantification of 1 ng/mL in plasma. researchgate.netnih.gov While this study used the deuterated parent drug, the same principle applies and is arguably more critical for the quantification of fenretinide glucuronide, for which this compound would be the ideal internal standard. The use of a stable isotope-labeled internal standard is a cornerstone of modern bioanalytical chemistry, ensuring the validity of pharmacokinetic data. wuxiapptec.comresearchgate.net
Table 1: Representative Validation Parameters for LC-MS/MS Quantification of Fenretinide in Preclinical Models
| Parameter | Plasma | Tumor Homogenate |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 50 ng/mL |
| Calibration Curve Range | 1–500 ng/mL | 50–2000 ng/mL |
| Interday Precision (CV%) | 6.9% to 7.5% | 0.96% to 1.91% |
| Interday Accuracy | 99.3% to 101.0% | 102.3% to 105.8% |
| Data derived from a study using a deuterated internal standard of the parent compound, illustrating typical performance of such methods. researchgate.net |
Elucidation of Drug Disposition and Elimination Kinetics in Animal Models
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is a cornerstone of preclinical development. this compound plays a vital role in elucidating the disposition and elimination kinetics of fenretinide in animal models. Glucuronidation is a major phase II metabolic pathway that facilitates the excretion of drugs by increasing their water solubility. eur.nl By accurately quantifying the formation and elimination of fenretinide glucuronide, researchers can gain a comprehensive understanding of fenretinide's metabolic clearance.
The use of this compound as an internal standard allows for the precise measurement of the glucuronide metabolite in various biological compartments over time. This data is essential for calculating key pharmacokinetic parameters such as clearance, volume of distribution, and elimination half-life of the metabolite. Furthermore, by comparing the concentration-time profiles of the parent drug and its glucuronide, the rate and extent of metabolic conversion can be determined.
In studies with a novel oral nanoformulation of fenretinide in mice, the parent drug and its metabolites were successfully quantified, demonstrating the feasibility of tracking the drug's fate in vivo. researchgate.net The ability to accurately measure the glucuronide metabolite, which this compound would enable, is crucial for building comprehensive pharmacokinetic models that can predict the drug's behavior in humans.
Investigation of Interspecies Differences in Fenretinide Metabolism
Significant species differences can exist in drug metabolism, which can impact the translation of preclinical safety and efficacy data to human clinical trials. nih.govmdpi.com The glucuronidation of drugs, catalyzed by UDP-glucuronosyltransferases (UGTs), is known to exhibit interspecies variability in terms of the specific UGT isoforms involved and the rate of metabolism. mdpi.com
Research has shown that the metabolism of fenretinide differs between humans and mice. nih.gov While N-(4-methoxyphenyl)retinamide (4-MPR) is a major metabolite in both species, 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) is also significantly formed in humans. nih.gov Furthermore, studies have identified that human UGTs 1A1, 1A3, and 1A6 are responsible for the glucuronidation of fenretinide. nih.gov
By employing this compound as an internal standard, researchers can conduct robust comparative studies of fenretinide glucuronidation in liver microsomes or in vivo in various preclinical species (e.g., mice, rats, dogs, non-human primates) and compare the findings to human-derived in vitro systems. The precise quantification enabled by the deuterated standard would allow for the determination of kinetic parameters of glucuronide formation (e.g., Vmax, Km) across species. This information is critical for selecting the most appropriate animal model for preclinical safety and efficacy studies, one that most closely mimics human metabolism.
Table 2: UGT Isoforms Involved in Fenretinide Glucuronidation in Humans
| UGT Isoform | Activity |
| UGT1A1 | Produces 4-HPR glucuronide |
| UGT1A3 | Produces 4-HPR glucuronide |
| UGT1A6 | Produces 4-HPR glucuronide |
| Data from in vitro studies with recombinant human UGT enzymes. nih.gov |
Utility in Drug-Drug Interaction Studies in Preclinical Settings
Drug-drug interactions (DDIs) represent a significant safety concern in clinical practice. nih.gov One common mechanism for DDIs is the inhibition or induction of drug-metabolizing enzymes, including UGTs. nih.gov If fenretinide is co-administered with a drug that inhibits the UGT enzymes responsible for its glucuronidation, the plasma concentrations of fenretinide could increase, potentially leading to toxicity. Conversely, co-administration with a UGT inducer could decrease fenretinide levels, reducing its efficacy.
This compound is an invaluable tool for in vitro and in vivo preclinical studies designed to assess the DDI potential of fenretinide related to its glucuronidation pathway. In in vitro assays using liver microsomes from different species, this compound allows for the accurate quantification of the rate of fenretinide glucuronide formation in the presence and absence of potential inhibitors or inducers. This helps to identify which drugs may alter fenretinide's metabolism.
In preclinical in vivo DDI studies, animal models can be treated with fenretinide alone or in combination with a potential interacting drug. For example, a study investigating the co-administration of fenretinide with the CYP3A4 inhibitor ketoconazole (B1673606) in mice demonstrated a significant increase in fenretinide plasma concentrations. nih.gov A similar study design focusing on the glucuronidation pathway would rely on the precise measurement of fenretinide glucuronide. The use of this compound as an internal standard would ensure the accuracy of these measurements, providing clear evidence of whether a DDI has occurred and its magnitude. This information is crucial for predicting potential clinical DDIs and informing safe drug use guidelines.
Future Directions and Emerging Research Areas for Fenretinide Glucuronide D4 Studies
Development of Novel Analytical Approaches for Enhanced Sensitivity and Throughput
The accurate and sensitive quantification of Fenretinide (B1684555) glucuronide-d4 in biological matrices is paramount for detailed pharmacokinetic and metabolic studies. Future research will likely focus on the development of more sophisticated analytical methods.
Currently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common technique for the analysis of fenretinide and its metabolites. researchgate.netscience.gov However, there is a continuous drive to improve the lower limit of quantification (LLOQ) and reduce sample preparation time. Innovations in this area may include:
Advanced Chromatographic Techniques: The use of ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) can offer superior separation efficiency and mass accuracy, leading to enhanced sensitivity and selectivity. science.gov Techniques like hydrophilic interaction liquid chromatography (HILIC) could also be explored for better retention and separation of polar glucuronide metabolites. rsc.org
Novel Sample Preparation Methods: Miniaturized and automated sample preparation techniques, such as solid-phase microextraction (SPME) or micro-extraction by packed sorbent (MEPS), could streamline the extraction of Fenretinide glucuronide-d4 from complex biological samples, increasing throughput and reducing variability.
High-Throughput Assays: The development of high-throughput screening (HTS) compatible assays would be invaluable for large-scale studies, such as those involving numerous patient samples or extensive in vitro experiments.
A comparative look at existing and potential analytical methods is presented below:
| Analytical Technique | Current Application | Potential Future Enhancements |
| HPLC-MS/MS | Quantification of fenretinide and its metabolites in plasma and tumor tissue. researchgate.net | Integration with UHPLC for faster analysis and higher resolution. science.gov |
| GC-MS | Less common for glucuronides due to their polarity and thermal instability. | May have limited applicability unless derivatization methods are optimized. |
| Capillary Electrophoresis | Potential for high-efficiency separations of charged species like glucuronides. | Coupling with mass spectrometry (CE-MS) for sensitive and selective detection. pageplace.de |
Advanced In Vitro and In Vivo Models for Metabolic Pathway Elucidation
To fully understand the formation and fate of this compound, more sophisticated biological models are required. These models will allow for a detailed investigation of the enzymes and transporters involved in its metabolism.
Humanized In Vitro Systems: The use of human liver microsomes, intestinal microsomes, and specific recombinant UDP-glucuronosyltransferase (UGT) enzymes has been instrumental in identifying the key players in fenretinide glucuronidation. nih.gov Future studies could employ more complex models like 3D liver spheroids or organ-on-a-chip technology to better mimic the in vivo environment.
Genetically Engineered Animal Models: The development of mice with humanized livers or with specific UGT enzymes knocked out could provide invaluable in vivo data on the precise metabolic pathways of fenretinide and the role of glucuronidation. nih.gov Comparing metabolism in these models to that in wild-type mice can help dissect the contribution of different enzymes. nih.gov
Pharmacological Modulation Studies: Investigating the impact of known inhibitors and inducers of specific UGT enzymes on the formation of this compound in both in vitro and in vivo systems can further clarify the metabolic pathways. nih.gov
Research has already identified several UGT enzymes involved in the glucuronidation of fenretinide. nih.gov Future studies using advanced models will aim to refine this understanding.
Exploring Potential Biological Activities of Glucuronide Metabolites Beyond Excretion
Traditionally, glucuronidation is viewed as a detoxification pathway that facilitates the excretion of compounds. However, there is growing evidence that glucuronide metabolites can possess their own biological activities. iiarjournals.org Future research should explore whether this compound, or its non-deuterated counterpart, has any intrinsic pharmacological or toxicological effects.
Receptor Binding and Activation Assays: Studies could investigate whether Fenretinide glucuronide binds to and activates or inhibits retinoid receptors (RARs and RXRs) or other nuclear receptors. aacrjournals.org While fenretinide itself is a selective activator of certain retinoid receptors, the activity of its glucuronide is largely unknown. aacrjournals.org
Cell-Based Assays: The effects of this compound on cell proliferation, apoptosis, and differentiation could be examined in various cancer cell lines, including those sensitive and resistant to fenretinide. aacrjournals.org
It is known that other retinoid glucuronides, such as all-trans-retinoyl β-glucuronide (RAG), can induce differentiation in neuroblastoma cells. nih.gov This precedent suggests that investigating the biological activity of fenretinide's glucuronide metabolite is a worthwhile endeavor.
Integration with Systems Biology Approaches (e.g., Metabolomics, Lipidomics)
To gain a holistic understanding of the impact of this compound, its study should be integrated into broader systems biology frameworks. Metabolomics and lipidomics, which provide comprehensive profiles of small molecules and lipids in a biological system, are particularly relevant. sci-hub.senih.gov
Metabolomic Profiling: By analyzing the global metabolic changes in cells or organisms exposed to fenretinide, researchers can identify pathways that are significantly altered. The levels of this compound can then be correlated with these changes to understand its role in the broader metabolic response. nih.govmdpi.com
Lipidomic Analysis: Fenretinide is known to affect lipid metabolism. mdpi.com Integrating lipidomic data with measurements of this compound could reveal how this specific metabolite influences lipid signaling and homeostasis.
Multi-Omics Data Integration: The ultimate goal is to integrate data from genomics, transcriptomics, proteomics, metabolomics, and lipidomics to construct comprehensive models of fenretinide's mechanism of action. mdpi.com This approach will help to place the role of this compound within the larger context of the drug's effects on the entire biological system.
The integration of metabolomics and lipidomics has proven to be a powerful approach for understanding cellular mechanisms and disease progression. sci-hub.se Applying this to the study of this compound will undoubtedly yield novel insights.
Q & A
Q. What is the structural characterization of Fenretinide glucuronide-d4, and how does its deuterium labeling affect its metabolic stability in pharmacokinetic studies?
this compound is a deuterium-labeled analog of Fenretinide’s glucuronidated metabolite, designed to enhance metabolic stability for pharmacokinetic tracking. The deuterium substitution at specific positions reduces hydrogen/deuterium exchange rates, prolonging half-life in vivo. Structural elucidation typically employs nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm isotopic purity and glucuronidation sites. Comparative studies with non-deuterated analogs are essential to validate metabolic stability improvements .
Q. What methodological approaches are recommended for synthesizing this compound to ensure isotopic purity and biological activity?
Synthesis involves enzymatic glucuronidation of Fenretinide using UDP-glucuronosyltransferase (UGT) isoforms, followed by deuterium incorporation via catalytic exchange or labeled precursor substrates. Isotopic purity (>98%) is verified using liquid chromatography-mass spectrometry (LC-MS) with isotopic peak ratio analysis. Biological activity validation requires comparative assays (e.g., cell viability, target binding) against the non-deuterated form to ensure functional equivalence .
Q. How does this compound interact with serum proteins, and what implications does this have for in vitro assay design?
Protein binding assays (e.g., equilibrium dialysis or ultrafiltration) paired with LC-MS quantification are critical. Researchers should account for serum concentration variations (e.g., low-serum vs. full-serum media) in cell culture studies, as protein binding can alter compound bioavailability. Pre-incubation with fetal bovine serum (FBS) or human serum albumin (HSA) is recommended to mimic physiological conditions .
Advanced Research Questions
Q. How can researchers design in vitro experiments to assess this compound’s preferential targeting of cancer stem-like cells, considering variables like serum conditions and sphere formation assays?
- Sphere Formation Assays : Use serum-free media supplemented with growth factors (EGF, bFGF) to enrich cancer stem-like cells. Quantify sphere size and CD44+ population via flow cytometry.
- Serum Conditions : Compare IC50 values in low-serum (1–2% FBS) vs. full-serum (10% FBS) media to evaluate sensitivity differences.
- Transcriptomic Profiling : Conduct RNA sequencing or microarrays on treated spheres to identify pathways (e.g., cell cycle regulation, stress response) modulated by this compound .
Q. What strategies are effective in resolving contradictory data regarding this compound’s efficacy across different cancer models, such as variations in apoptotic response or metabolic interference?
- Model-Specific Validation : Use isogenic cell lines or patient-derived xenografts (PDXs) to assess tissue-specific effects.
- Metabolomic Profiling : Track deuterium retention and glucuronide hydrolysis rates in different tissues via LC-MS/MS.
- Pathway Inhibition Studies : Combine this compound with inhibitors of competing pathways (e.g., β-glucuronidase inhibitors) to isolate mechanism-specific effects .
Q. How should investigators optimize liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters for simultaneous quantification of this compound and its phase II metabolites in hepatic microsomal studies?
- Column Selection : Use a C18 reversed-phase column with a polar embedded group to retain polar metabolites.
- Ionization Settings : Electrospray ionization (ESI) in negative mode for glucuronides; monitor deuterium-specific transitions (e.g., m/z 593→397 for this compound).
- Microsomal Incubations : Include NADPH and UDPGA cofactors to assess both oxidative and conjugative metabolism. Normalize data to protein content and internal standards (e.g., deuterated analogs of phase II metabolites) .
Q. What ethical and methodological considerations apply when translating this compound findings from preclinical models to clinical trials?
- Dose Escalation : Use allometric scaling from rodent pharmacokinetics, adjusted for glucuronidation species differences (e.g., human UGT1A1 vs. murine isoforms).
- Toxicity Screening : Include deuterium-specific toxicity panels (e.g., mitochondrial respiration assays) to rule out isotope-related off-target effects.
- Ethical Compliance : Adhere to FDA/EMA guidelines for deuterated drugs, ensuring informed consent documents disclose isotopic labeling .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies in this compound’s reported half-life across species or administration routes?
- Compartmental Modeling : Use non-linear mixed-effects modeling (NONMEM) to account for interspecies variability in absorption/distribution.
- Route-Specific PK/PD : Compare intravenous vs. oral administration data to identify first-pass metabolism or tissue sequestration effects.
- Meta-Analysis : Aggregate data from public repositories (e.g., ChEMBL, PubChem) to identify outliers and validate trends .
Q. What statistical frameworks are appropriate for analyzing this compound’s synergistic effects with other anticancer agents in combinatorial studies?
- Synergy Scoring : Apply the Chou-Talalay combination index (CI) method, where CI < 1 indicates synergy.
- Multi-Omics Integration : Use pathway enrichment analysis (e.g., GSEA) to link synergistic cytotoxicity to transcriptomic/proteomic changes.
- Dose-Response Surface Modeling : Fit data to a Bayesian hierarchical model to predict optimal dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
